molecular formula C30H27NO7 B11567115 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567115
M. Wt: 513.5 g/mol
InChI Key: LBIIHQDEKUQXAT-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core, the introduction of the benzodioxolyl and methoxyphenyl groups, and the final functionalization to achieve the desired structure. Common synthetic routes may include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 1,3-benzodioxole and a suitable alkylating agent.

    Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Final Functionalization: The final steps may include oxidation, reduction, or other functional group transformations to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione will depend on its specific biological target. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity.

    Interference with Cellular Pathways: The compound may interfere with specific cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxyphenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H27NO7

Molecular Weight

513.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H27NO7/c1-17(2)15-35-22-11-9-19(13-24(22)34-3)27-26-28(32)20-6-4-5-7-21(20)38-29(26)30(33)31(27)14-18-8-10-23-25(12-18)37-16-36-23/h4-13,17,27H,14-16H2,1-3H3

InChI Key

LBIIHQDEKUQXAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)OC

Origin of Product

United States

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